

Application Notes and Protocols for the Analysis of Benzomalvin C

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Compound of Interest

Compound Name: *Benzomalvin C*

Cat. No.: *B1662997*

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These application notes provide a detailed overview of the analytical techniques used for the characterization of **Benzomalvin C**, a benzodiazepine natural product isolated from *Penicillium* sp. The protocols focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are crucial for the structural elucidation and verification of this compound.

Introduction to Benzomalvin C

Benzomalvin C is a member of the benzomalvin family of fungal metabolites. These compounds are of interest due to their unique chemical structures and biological activities. Benzomalvin A, for instance, has shown inhibitory activity against the substance P receptor NK1. **Benzomalvin C**, while less biologically active in initial screens, remains a significant subject for analytical characterization to understand its structure-activity relationships and biosynthetic pathways. Its chemical formula is $C_{24}H_{17}N_3O_3$.

Mass Spectrometry Analysis of Benzomalvin C

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy. For **Benzomalvin C**, this method confirms its molecular formula.

Quantitative Mass Spectrometry Data

Parameter	Observed Value	Calculated Value	Method
Molecular Formula	C ₂₄ H ₁₈ N ₃ O ₃	-	HR-FAB-MS
[M+H] ⁺	396.1348	396.1348	HR-FAB-MS

Experimental Protocol: High-Resolution Mass Spectrometry

Instrumentation:

- A high-resolution mass spectrometer, such as a Fast Atom Bombardment (FAB) mass spectrometer, is utilized.

Sample Preparation:

- Dissolve a small amount of purified **Benzomalvin C** in a suitable solvent (e.g., methanol).
- Mix the sample solution with a suitable matrix (e.g., m-nitrobenzyl alcohol) on the FAB probe tip.

Data Acquisition:

- Introduce the probe into the ion source of the mass spectrometer.
- Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g., xenon or argon).
- Acquire the mass spectrum in the positive ion mode, scanning a relevant mass range (e.g., m/z 100-1000).
- Calibrate the instrument using a known reference standard to ensure high mass accuracy.

NMR Spectroscopic Analysis of Benzomalvin C

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. For **Benzomalvin C**, a combination of 1D (¹H and

^{13}C) and 2D NMR experiments is employed to assign all proton and carbon signals and to establish connectivity within the molecule.

Quantitative NMR Data

The following table summarizes the ^1H and ^{13}C NMR chemical shift assignments for **Benzomalvin C**, as reported in the literature.^[1] The data was acquired in CDCl_3 at 300 MHz for ^1H and 75 MHz for ^{13}C NMR.

Position	¹³ C Chemical Shift (δ)	¹ H Chemical Shift (δ, multiplicity, J in Hz)
2	165.6	-
4	162.7	-
4a	116.0	-
5	127.4	8.20, dd, 8.0, 1.2
6	126.9	7.35, dt, 8.0, 1.2
7	134.1	7.70, dt, 8.0, 1.5
8	120.4	8.28, dd, 8.0, 1.5
8a	139.7	-
10	160.7	-
11a	145.9	-
12	128.2	7.55, d, 8.1
13	125.1	7.18, t, 8.1
14	132.3	7.50, t, 8.1
15	115.3	8.44, d, 8.1
15a	138.1	-
17	66.8	4.80, s
18	65.4	-
19	132.8	-
20/24	126.8	7.25, m
21/23	128.8	7.25, m
22	128.9	7.25, m
N-Me	33.3	3.65, s

Experimental Protocol: NMR Spectroscopy

Instrumentation:

- A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.

Sample Preparation:

- Dissolve approximately 1-5 mg of purified **Benzomalvin C** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if necessary for referencing.
- Transfer the solution to a 5 mm NMR tube.

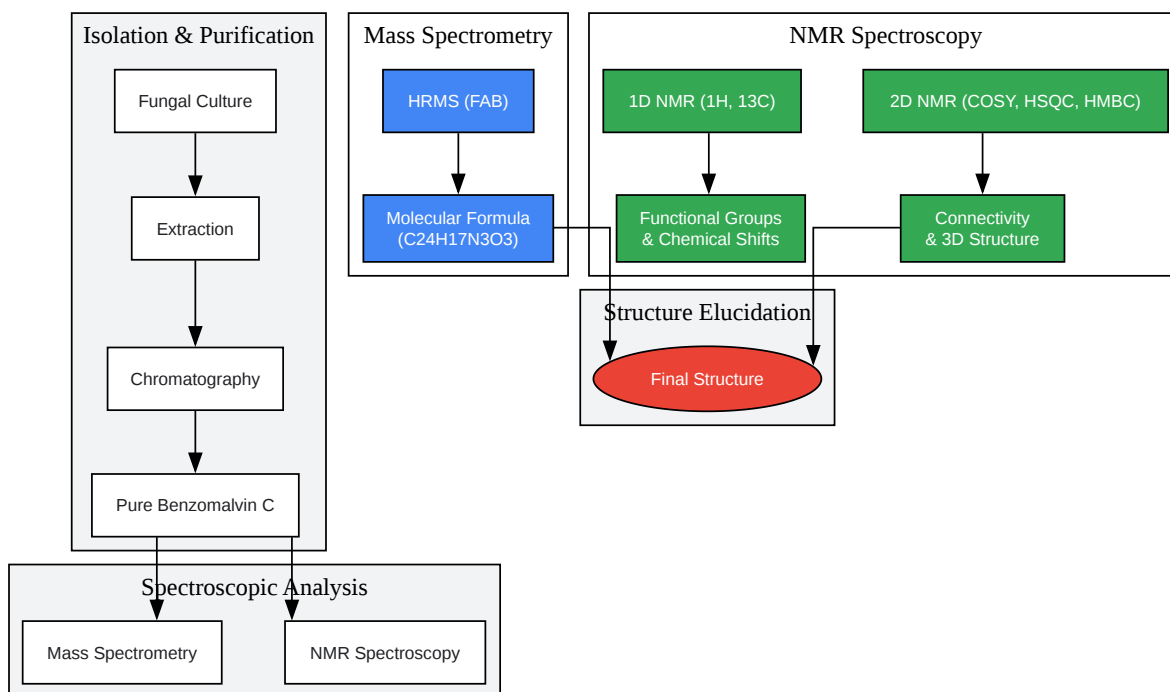
Data Acquisition:

- ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 32-64 scans, spectral width of 10-15 ppm, relaxation delay of 1-2 seconds.
- ¹³C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
- 2D NMR (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.
- These experiments are run using standard pulse programs provided by the spectrometer manufacturer, with parameters optimized for the specific sample and spectrometer.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the structural elucidation of a natural product like **Benzomalvin C** using NMR and mass spectrometry.



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Caption: Workflow for **Benzomalvin C** analysis.

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References

- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
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